molecular formula C14H15Cl2N3O2 B1217782 1(6H)-Pyridazinebutanoic acid, 3-(4-chlorophenyl)-6-imino-, monohydrochloride CAS No. 105537-78-8

1(6H)-Pyridazinebutanoic acid, 3-(4-chlorophenyl)-6-imino-, monohydrochloride

Cat. No. B1217782
CAS RN: 105537-78-8
M. Wt: 328.2 g/mol
InChI Key: VNPPHGFFFFMXND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1(6H)-Pyridazinebutanoic acid, 3-(4-chlorophenyl)-6-imino-, monohydrochloride, also known as 1(6H)-Pyridazinebutanoic acid, 3-(4-chlorophenyl)-6-imino-, monohydrochloride, is a useful research compound. Its molecular formula is C14H15Cl2N3O2 and its molecular weight is 328.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1(6H)-Pyridazinebutanoic acid, 3-(4-chlorophenyl)-6-imino-, monohydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1(6H)-Pyridazinebutanoic acid, 3-(4-chlorophenyl)-6-imino-, monohydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

105537-78-8

Product Name

1(6H)-Pyridazinebutanoic acid, 3-(4-chlorophenyl)-6-imino-, monohydrochloride

Molecular Formula

C14H15Cl2N3O2

Molecular Weight

328.2 g/mol

IUPAC Name

4-[3-(4-chlorophenyl)-6-iminopyridazin-1-yl]butanoic acid;hydrochloride

InChI

InChI=1S/C14H14ClN3O2.ClH/c15-11-5-3-10(4-6-11)12-7-8-13(16)18(17-12)9-1-2-14(19)20;/h3-8,16H,1-2,9H2,(H,19,20);1H

InChI Key

VNPPHGFFFFMXND-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=NN(C(=N)C=C2)CCCC(=O)O)Cl.Cl

Canonical SMILES

C1=CC(=CC=C1C2=NN(C(=N)C=C2)CCCC(=O)O)Cl.Cl

synonyms

2-(carboxy-3'-propyl)-3-amino-6-p-chlorophenylpyridazinium chloride
SR 42641
SR-42641

Origin of Product

United States

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